molecular formula C11H12BrNO2 B1433632 (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate CAS No. 1357247-47-2

(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate

Cat. No.: B1433632
CAS No.: 1357247-47-2
M. Wt: 270.12 g/mol
InChI Key: MRZYDYNSRKGJPT-DTWKUNHWSA-N
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Description

(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring, a bromopyridine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Bromination of Pyridine: The bromopyridine moiety can be introduced through a bromination reaction of pyridine using bromine or a brominating agent such as N-bromosuccinimide.

    Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the ethyl ester group or the bromopyridine moiety may be oxidized to form corresponding carboxylic acids or bromopyridine oxides.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, to form various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Carboxylic acids, bromopyridine oxides.

    Reduction: Pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and bromopyridine moiety may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Trans)-ethyl-2-(6-chloropyridin-3-yl)cyclopropanecarboxylate: Similar structure with a chlorine atom instead of bromine.

    (Trans)-ethyl-2-(6-fluoropyridin-3-yl)cyclopropanecarboxylate: Similar structure with a fluorine atom instead of bromine.

    (Trans)-ethyl-2-(6-iodopyridin-3-yl)cyclopropanecarboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

  • The presence of the bromine atom in (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate imparts unique reactivity and properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

ethyl (1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZYDYNSRKGJPT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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